6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol is a heterocyclic compound characterized by a complex structure that incorporates both thieno and pyrimidine moieties. Its molecular formula is with a molecular weight of 262.33 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a scaffold for drug development targeting various diseases.
6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities. It features a thiol functional group that enhances its reactivity and potential interactions with biological targets.
The synthesis of 6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
The specific conditions for these reactions can vary significantly based on the desired yield and purity of the final product. Reagents like potassium carbonate and morpholine are frequently employed to facilitate cyclization and enhance reaction efficiency .
The molecular structure of 6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol features a thieno ring fused to a pyrimidine ring, with a fluorophenyl substituent at the sixth position and a thiol group at the fourth position. The InChI representation is:
This structure contributes to its unique chemical reactivity and biological activity .
Key structural data includes:
6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol undergoes several significant chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .
The mechanism of action for 6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol involves its interaction with biological targets through several pathways:
These interactions suggest potential applications in pharmacology, particularly in developing therapeutic agents .
While specific physical properties like melting point are not universally reported, compounds in this class generally exhibit moderate solubility in organic solvents due to their aromatic nature.
Key chemical properties include:
Relevant data on solubility and stability should be determined experimentally based on specific applications .
6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol has potential applications in various scientific fields:
The thieno[3,2-d]pyrimidine core exemplifies a "privileged scaffold" in medicinal chemistry due to its structural versatility and proven bioactivity across therapeutic areas. This fused heterocyclic system incorporates a thiophene ring annulated with pyrimidine at the [3,2-d] position, creating a planar, electron-rich architecture conducive to diverse non-covalent interactions with biological targets. The 6-(4-fluorophenyl) substitution introduces a hydrophobic pharmacophore that enhances target binding through π-π stacking, while the 4-thiol group serves as a hydrogen bond donor/acceptor and metal chelator [1] [4]. This specific substitution pattern leverages three key advantages of privileged scaffolds:
Table 1: Synthetic Methodologies for Thieno[3,2-d]pyrimidine Analogues
Method | Conditions | Yield | Advantages |
---|---|---|---|
Conventional cyclization | Formamide, 180°C, 6 hours | 62% | Robust, reproducible |
Microwave-assisted | Ethanol-water (3:1), NaOH, 120°C, 15 min | 71% | Reduced reaction time, atom economy |
Buchwald-Hartwig coupling | Palladium catalysts, ligands | 60-85% | Enables C-N bond diversification |
The compound demonstrates polypharmacology by engaging multiple disease-relevant targets, positioning it as a lead for multifactorial pathologies like cancer and chronic inflammation:
Kinase Inhibition: It potently inhibits tyrosine kinases, particularly epidermal growth factor receptor (EGFR) with half-maximal inhibitory concentration values of 0.034 μM – surpassing clinical reference inhibitor erlotinib (half-maximal inhibitory concentration = 0.041 μM). Molecular docking reveals critical interactions: hydrogen bonding between the 4-thiol and Met793 residue, and π-stacking between the 4-fluorophenyl ring and Phe723 in the adenosine triphosphate binding pocket [1] [3]. Vascular endothelial growth factor receptor-2 inhibition is also observed in structurally similar thienopyrimidines, with half-maximal inhibitory concentration values reaching 7.44 μM, suggesting antiangiogenic potential [3] [5].
Cytotoxic Effects: Broad-spectrum antiproliferative activity occurs against the United States National Cancer Institute 60-cell line panel, with sub-micromolar growth inhibition 50% values:
A549 lung cancer: 0.045 μMMechanistically, this correlates with S-phase cell cycle arrest (42.7% increase at 10 μM) and caspase-3-mediated apoptosis induction [1].
Anti-inflammatory Mechanisms: Though direct data on this specific analog is limited in the sources, structurally analogous pyrimidines suppress key inflammatory mediators:
The ring fusion geometry critically determines target selectivity and potency. Thieno[3,2-d]pyrimidine (fusion at thiophene C3-C4/pyrimidine C2-N3) versus thieno[2,3-d]pyrimidine (fusion at thiophene C2-C3/pyrimidine N1-C2) alters electronic distribution and hydrogen bonding capacity:
Target Engagement Efficiency: The [3,2-d] isomer exhibits superior kinase inhibition due to optimal spatial orientation of its 4-thiol group for interacting with kinase hinge regions. In epidermal growth factor receptor, this enables simultaneous hydrogen bonding with Met793 and hydrophobic contact with Phe723. Conversely, [2,3-d] isomers often require larger substituents to achieve comparable potency [1] [5].
Biological Activity Profiles:
Table 2: Bioactivity Comparison of Isomeric Thienopyrimidine Scaffolds
Parameter | Thieno[3,2-d]pyrimidine | Thieno[2,3-d]pyrimidine |
---|---|---|
EGFR half-maximal inhibitory concentration | 0.034 μM | Typically >0.5 μM |
VEGFR-2 inhibition | Confirmed (e.g., compound 11h: 7.44 μM) | Limited activity reported |
Key protein interaction | Thiol-Met793 H-bond; π-stacking Phe723 | Requires C6 bulkier substituents |
Cytotoxicity range | 0.018–0.045 μM (NCI-60) | Often >1 μM |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7